molecular formula C12H13NO4 B12911948 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate

2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate

Katalognummer: B12911948
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: FSGKOQJJJHKFQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate typically involves the condensation of 2-aminophenol with a carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-methyl-1-oxopropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ester functional group and the benzoxazole ring make it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

(2-methyl-1-oxopropan-2-yl) 2H-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C12H13NO4/c1-12(2,7-14)17-11(15)13-8-16-10-6-4-3-5-9(10)13/h3-7H,8H2,1-2H3

InChI-Schlüssel

FSGKOQJJJHKFQB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=O)OC(=O)N1COC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.